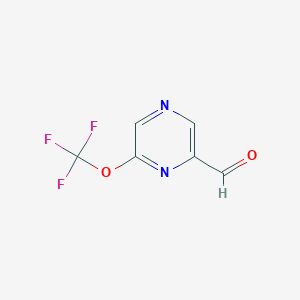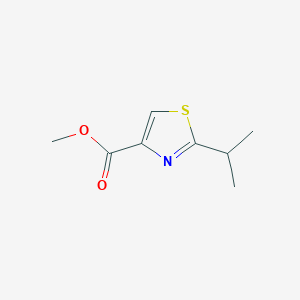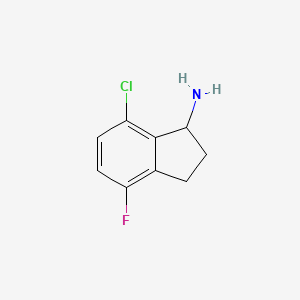
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core with a cyclopropyl group at the second position and a hydroxyl group at the fourth position. The tetrahydroquinazoline structure is significant in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, dihydroquinazoline derivatives, and substituted quinazolines.
科学的研究の応用
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinazoline: Lacks the cyclopropyl group and hydroxyl group.
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to the presence of both the cyclopropyl group and the hydroxyl group, which contribute to its distinct chemical properties and potential biological activities.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2-cyclopropyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14) |
InChIキー |
QUKJOLLRGBMYQR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




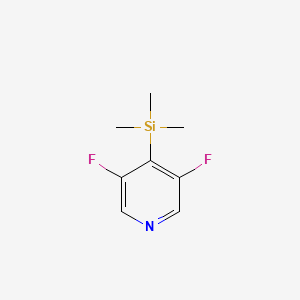
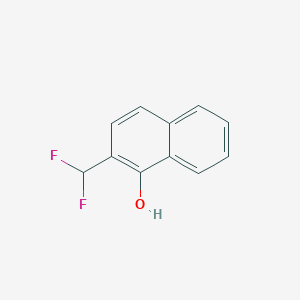
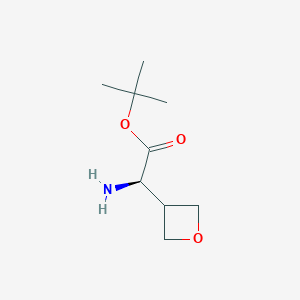
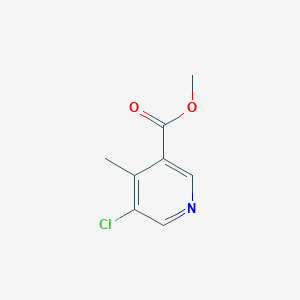
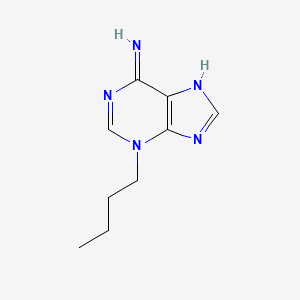
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
